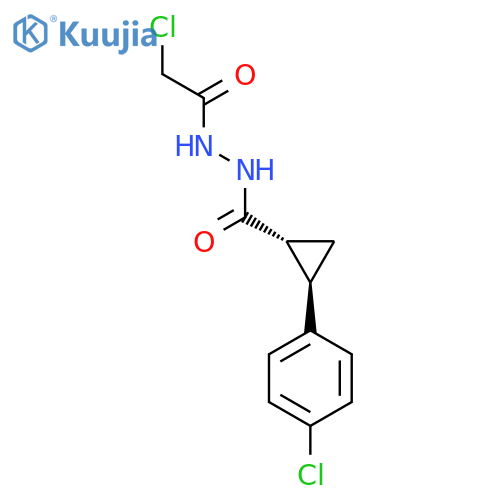

Cas no 2224517-47-7 (rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide)

rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide

- EN300-1546373

- Z3025979596

- (1R,2R)-N'-(2-Chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide

- 2224517-47-7

- AKOS034825272

-

- インチ: 1S/C12H12Cl2N2O2/c13-6-11(17)15-16-12(18)10-5-9(10)7-1-3-8(14)4-2-7/h1-4,9-10H,5-6H2,(H,15,17)(H,16,18)/t9-,10+/m0/s1

- InChIKey: UVHNDEKWBKFHRS-VHSXEESVSA-N

- SMILES: ClC1C=CC(=CC=1)[C@@H]1C[C@H]1C(NNC(CCl)=O)=O

計算された属性

- 精确分子量: 286.0275830g/mol

- 同位素质量: 286.0275830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 18

- 回転可能化学結合数: 3

- 複雑さ: 330

- 共价键单元数量: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.1

- トポロジー分子極性表面積: 58.2Ų

rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1546373-0.1g |

rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide |

2224517-47-7 | 95% | 0.1g |

$366.0 | 2023-11-13 | |

| 1PlusChem | 1P024UMZ-50mg |

rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide |

2224517-47-7 | 95% | 50mg |

$438.00 | 2023-12-18 | |

| Enamine | EN300-1546373-100mg |

rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide |

2224517-47-7 | 95.0% | 100mg |

$366.0 | 2023-09-25 | |

| Enamine | EN300-1546373-50mg |

rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide |

2224517-47-7 | 95.0% | 50mg |

$304.0 | 2023-09-25 | |

| 1PlusChem | 1P024UMZ-100mg |

rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide |

2224517-47-7 | 95% | 100mg |

$515.00 | 2023-12-18 | |

| Enamine | EN300-1546373-0.05g |

rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide |

2224517-47-7 | 95% | 0.05g |

$304.0 | 2023-11-13 |

rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide 関連文献

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazideに関する追加情報

Racemic (1R,2R)-N'-(2-Chloroacetyl)-2-(4-Chlorophenyl)cyclopropane-1-carbohydrazide: A Comprehensive Overview

The compound rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide, identified by the CAS number NO 2224517-47-7, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a cyclopropane ring with a hydrazide group and a chloroacetyl substituent. The presence of the cyclopropane ring imparts exceptional stability and reactivity, making it a valuable component in both academic research and industrial applications.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and antitumor agents. The ability of this compound to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, has made it an essential building block in drug discovery programs.

In addition to its medicinal applications, this compound has also found utility in materials science. Its unique electronic properties make it a promising candidate for the development of advanced polymers and coatings. Recent advancements in polymer chemistry have demonstrated that derivatives of this compound can be used to create materials with enhanced mechanical strength and thermal stability.

The synthesis of rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the cyclopropane ring through a Diels-Alder reaction followed by functionalization with the hydrazide group. The use of chiral catalysts has enabled the selective synthesis of the (1R,2R) enantiomer, which is critical for maintaining the stereochemical integrity of the molecule.

From an environmental perspective, this compound has been studied for its biodegradation properties. Research indicates that under specific conditions, it can undergo enzymatic cleavage, leading to the formation of non-toxic byproducts. This finding is particularly relevant for industries seeking to develop eco-friendly chemical processes.

In conclusion, rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in its synthesis and application, positions it as a key player in both academic research and industrial innovation.

2224517-47-7 (rac-(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide) Related Products

- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)

- 1161847-32-0(ethyl 3-amino-6-chloropyridazine-4-carboxylate)

- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)

- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)

- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)

- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)

- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)

- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)

- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)

- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)